molecular formula C20H21N3O3S B2893028 N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 895804-04-3

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2893028
CAS No.: 895804-04-3
M. Wt: 383.47
InChI Key: CNASRHCBWZPLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic small molecule characterized by a sulfonamide functional group linking a trimethylbenzene ring to a methoxypyridazine-containing phenyl group. This structure places it within a broad class of sulfonamide derivatives that are of significant interest in medicinal chemistry and drug discovery research. Sulfonamide-based compounds are extensively investigated for their potential to modulate various biological targets. Recent scientific literature highlights the role of structurally related sulfonamide compounds as potent inhibitors of key signaling pathways, such as the phosphatidylinositol 3-kinase and mammalian target of rapamycin (PI3K/mTOR) axis, which is a crucial area of focus in oncology research . Other research into sulphonamide derivatives has demonstrated their potential in enzyme inhibition assays, including activities against α-glucosidase and urease, indicating utility in metabolic disorder research . Additionally, certain sulfonamide derivatives are explored for their interaction with opioid receptors, suggesting applications in neuroscience . This compound is supplied for research purposes as a chemical tool to further explore these and other biological mechanisms. It is intended for in vitro studies in a controlled laboratory environment. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-10-14(2)20(15(3)11-13)27(24,25)23-17-7-5-6-16(12-17)18-8-9-19(26-4)22-21-18/h5-12,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNASRHCBWZPLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Mesitylene

Mesitylene undergoes sulfonation using chlorosulfonic acid under controlled conditions. The reaction proceeds at 0–5°C to minimize polysubstitution:
$$
\text{Mesitylene} + \text{ClSO}3\text{H} \rightarrow \text{2,4,6-Trimethylbenzenesulfonic acid} + \text{HCl}
$$
Subsequent treatment with phosphorus pentachloride (PCl$$
5$$) converts the sulfonic acid to the sulfonyl chloride:
$$
\text{2,4,6-Trimethylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Yield : 68–72% after recrystallization from hexane.

Oxidation of Mesitylene Derivatives

An alternative route involves the oxidation of 2,4,6-trimethylbenzaldehyde to the corresponding carboxylic acid, followed by sulfonation. However, this method is less efficient (yield: ~55%) and requires stringent temperature control.

Synthesis of 3-(6-Methoxypyridazin-3-yl)aniline

The pyridazine-containing aniline intermediate is synthesized via cross-coupling and cyclization reactions.

Suzuki-Miyaura Coupling

A boronic ester derivative of 3-aminophenylboronic acid reacts with 3-chloro-6-methoxypyridazine in the presence of a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and a base (e.g., Na$$2$$CO$$3$$):
$$
\text{3-Aminophenylboronic acid} + \text{3-Chloro-6-methoxypyridazine} \xrightarrow{\text{Pd catalyst}} \text{3-(6-Methoxypyridazin-3-yl)aniline}
$$
Conditions :

  • Solvent: Dimethoxyethane (DME)
  • Temperature: 80°C , 12 hours
  • Yield: 65–70%

Cyclization of Diamines

An alternative approach involves cyclizing 1,2-diaminopropane with 1,4-diketones under acidic conditions to form the pyridazine ring. However, this method requires precise stoichiometry to avoid byproducts.

Sulfonamide Bond Formation

The final step couples the sulfonyl chloride and aniline derivative.

Reaction Conditions

3-(6-Methoxypyridazin-3-yl)aniline reacts with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base:
$$
\text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{3-(6-Methoxypyridazin-3-yl)aniline} \xrightarrow{\text{TEA}} \text{G619-0220} + \text{HCl}
$$
Optimization Parameters :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Molar ratio (sulfonyl chloride:aniline): 1:1.1
  • Temperature: 0–25°C , 4–6 hours
  • Yield: 85–90%

Purification

Crude product is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient ) or recrystallization from ethanol/water .

Analytical Characterization

Key spectroscopic data for G619-0220:

Property Value
Molecular Weight 383.47 g/mol
$$ ^1\text{H NMR} $$ δ 2.35 (s, 9H, CH$$3$$), 3.90 (s, 3H, OCH$$3$$), 6.90–7.60 (m, 6H, Ar–H)
HPLC Purity >98%
Melting Point 162–165°C

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity, alteration of receptor function, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TAK-385 (Relugolix Analog)

TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) shares the 6-methoxypyridazin-3-yl group with the target compound but incorporates additional heterocyclic and urea functionalities. Key comparative findings:

  • Pharmacological Activity : TAK-385 is a potent oral GnRH antagonist, achieving >90% suppression of testosterone in prostate cancer patients at 120 mg/day doses .
  • Metabolic Stability: Reduced cytochrome P450 (CYP) inhibition compared to earlier analogs (e.g., sufugolix), attributed to the dimethylamino-methyl substituent enhancing selectivity .
  • Structural Advantage: The thienopyrimidine-dione core in TAK-385 improves receptor binding affinity, whereas the target compound’s simpler sulfonamide scaffold may limit potency but enhance synthetic accessibility .

TPIN (N-(3-(1H-Tetrazol-1-yl)phenyl) Isonicotinamide Derivatives)

TPIN lacks the methoxypyridazine group but shares a phenyl-linked sulfonamide/isonicotinamide scaffold. Comparative insights:

  • Mechanism of Action : TPIN inhibits prostate cancer cell proliferation via F-actin and paxillin downregulation, contrasting with the GnRH antagonism of methoxypyridazine-containing compounds .
  • Structural Implications : The tetrazole ring in TPIN enhances hydrogen-bonding interactions with cytoskeletal proteins, whereas the methoxypyridazine group in the target compound may favor kinase or receptor binding .

Acetyl Sulfamethoxypyridazine

This compound (N-(6-methoxypyridazin-3-yl)-N-sulfanilylacetamide) is distinguished from the target compound by its sulfanilamide-acetyl group. It serves as a cautionary example of nomenclature similarity but functional divergence:

  • Metabolic Profile : Rapid acetylation in vivo reduces efficacy, highlighting the importance of substituent placement on the pyridazine ring for metabolic stability .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Target/Mechanism Key Advantages Limitations
N-[3-(6-MP*)phenyl]-TMB-sulfonamide Sulfonamide + methoxypyridazine Hypothesized kinase/receptor Synthetic simplicity Unreported potency/selectivity
TAK-385 Thienopyrimidine-dione + urea GnRH receptor antagonist Oral bioavailability, CYP safety Complex synthesis
TPIN Tetrazole + isonicotinamide F-actin/paxillin regulation Cytoskeletal targeting Narrower therapeutic scope

*MP: Methoxypyridazin-3-yl; TMB: 2,4,6-Trimethylbenzene.

Research Findings and Clinical Relevance

  • TAK-385 : Phase III trials demonstrated sustained testosterone suppression (>96% at 48 weeks) with minimal CYP3A4 interactions, making it superior to leuprolide in advanced prostate cancer .
  • TPIN : Preclinical studies show IC₅₀ values of 0.8–1.2 μM in PC-3 prostate cancer cells, suggesting moderate potency compared to GnRH antagonists .
  • Metabolic Insights : The 6-methoxypyridazine group in TAK-385 and the target compound likely mitigates oxidative metabolism, a common liability in sulfonamide derivatives .

Notes on Evidence Limitations

  • Direct comparative data for N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide are absent in the provided sources; inferences are drawn from structural analogs.

Biological Activity

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a sulfonamide derivative, featuring a complex structure that includes a methoxypyridazine moiety and a trimethylbenzene sulfonamide backbone. The molecular formula can be represented as C18H22N2O2S, with the following structural characteristics:

  • Molecular Weight : 342.44 g/mol
  • IUPAC Name : this compound

1. Phospholipase C Activation

Research indicates that related sulfonamide compounds can activate phospholipase C (PLC), leading to increased intracellular calcium levels. This mechanism is crucial for various cellular processes, including apoptosis and smooth muscle contraction. For instance, studies have shown that certain derivatives can stimulate PLC activity, resulting in enhanced vascular smooth muscle reactivity through calcium influx from both intra- and extracellular stores .

2. Apoptosis Induction

The compound may also play a role in inducing apoptosis in specific cell types. Increased cytoplasmic calcium concentration is linked to apoptotic pathways, suggesting that this compound could facilitate programmed cell death under certain conditions .

Table 1: Summary of Experimental Studies on Sulfonamide Derivatives

Study ReferenceCompound TestedBiological ActivityKey Findings
m-3M3FBS (related compound)PLC activationSignificantly increased perfusion pressure in smooth muscle cells
Various benzenesulfonamidesPerfusion pressure modulationShowed decreased perfusion pressure through calcium channel inhibition
General sulfonamidesCardiovascular effectsPotential therapeutic agents for managing heart failure symptoms

Research Findings

Recent studies have demonstrated that similar compounds exhibit significant effects on cardiovascular parameters. For example, the administration of certain benzenesulfonamides resulted in decreased perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that modifications to the sulfonamide structure could enhance therapeutic efficacy while minimizing adverse effects .

Q & A

Q. What are the recommended synthetic routes for N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling to attach the pyridazine ring to the phenyl group.
  • Sulfonamide formation via reaction of the sulfonyl chloride intermediate with the amine-functionalized pyridazine-phenyl moiety.
    Key optimization parameters include:
  • Temperature control (e.g., maintaining 0–5°C during sulfonylation to minimize side reactions) .
  • Solvent selection (e.g., dichloromethane for sulfonamide coupling due to its inertness and solubility properties) .
  • Catalyst use (e.g., palladium catalysts for coupling reactions, with yields up to 70% reported under optimized conditions) .
    Purification is achieved via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in DMSO (commused in biological assays), water (for in vivo studies), and organic solvents (e.g., methanol, acetonitrile) using UV-Vis spectroscopy or gravimetric analysis. Substituents like trimethyl groups enhance lipophilicity, reducing aqueous solubility .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Methoxy and sulfonamide groups may hydrolyze under extreme pH; buffer selection (e.g., PBS vs. Tris) is critical .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm regiochemistry of the pyridazine and phenyl groups (e.g., δ 7.46–8.66 ppm for aromatic protons) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-HRMS with <0.5 ppm error) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (see PDB codes in structural analogs for reference) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological activity?

  • Substituent variation : Compare analogs with methoxy, trimethyl, or nitro groups. For example, trimethyl groups enhance lipophilicity but may reduce target binding affinity .
  • Biological assays : Use kinase inhibition assays (IC50 determination) and apoptosis induction studies (e.g., F-actin downregulation in cancer cells) .
  • Computational modeling : Dock the compound into target proteins (e.g., kinases) using software like AutoDock, referencing crystallographic data from related structures (e.g., PDB 3HKC) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using tools like GraphPad Prism® to identify outliers. For example, discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Purity verification : Re-test compounds with conflicting results using HPLC and NMR to rule out degradation or impurities .
  • Orthogonal assays : Validate apoptosis induction via both FACS (Annexin V) and Western blot (caspase-3 cleavage) to confirm mechanism .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by the compound (e.g., Akt-mTOR or RAC-α/cofilin-1) .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets (e.g., kinases) .

Q. How can the metabolic fate of this compound be studied in preclinical models?

  • In vitro assays : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., demethylation of the methoxy group) .
  • Isotope labeling : Synthesize a deuterated analog to track metabolic pathways via LC-MS .
  • In vivo PK/PD : Monitor plasma half-life and tissue distribution in rodent models, correlating with efficacy endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.